Diacetolol - 22568-64-5

Diacetolol

Catalog Number: EVT-267568
CAS Number: 22568-64-5
Molecular Formula: C16H24N2O4
Molecular Weight: 308.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Diacetolol is a significant metabolite of the beta-adrenergic blocking drug acebutolol. [] It is classified as a cardioselective beta-blocker, meaning it primarily affects beta-1 adrenergic receptors found in the heart. [, ] In scientific research, diacetolol serves as a valuable tool for studying various physiological processes related to the cardiovascular system and drug metabolism. [, , , ]

Synthesis Analysis

Diacetolol is primarily synthesized as a metabolite of acebutolol through N-acetylation in the liver. [, ] While direct synthesis methods for diacetolol are not extensively described in the provided literature, its formation as a metabolite of acebutolol is well-documented.

Mechanism of Action

Diacetolol exerts its pharmacological effects primarily by blocking beta-1 adrenergic receptors in the heart. [, , ] This blockade reduces the effects of adrenaline and noradrenaline on the heart, leading to a decrease in heart rate and contractility. [, ] Studies have shown a strong correlation between the reduction in exercise heart rate and the logarithm of diacetolol plasma concentration. []

Physical and Chemical Properties Analysis

Diacetolol is characterized by its high water solubility, contrasting with more lipophilic beta-blockers like propranolol. [] Its low plasma protein binding, ranging from 6% to 9%, distinguishes it from acebutolol, which exhibits 11% to 19% binding. [] This low binding characteristic is consistent with its hydrophilic nature, indicated by a partition coefficient (P) of 0.08 in an n-octanol/phosphate buffer system. []

Applications
  • Cardiovascular Research: Diacetolol's beta-blocking properties make it valuable for investigating cardiovascular physiology and the effects of beta-blockers on heart function. [, , , ] Researchers have used diacetolol to explore its antihypertensive effects, particularly in individuals with essential hypertension. [] Its impact on heart rate, blood pressure, and plasma renin activity has been studied in various experimental settings. [, , ]
  • Drug Metabolism and Pharmacokinetics: As a major metabolite of acebutolol, diacetolol is crucial for understanding the drug's metabolism and disposition within the body. [, , , ] Research has focused on comparing its pharmacokinetic parameters, such as absorption, distribution, metabolism, and excretion, with those of acebutolol in different populations, including individuals with renal or hepatic impairment. [, , , , , ] Furthermore, its presence in breast milk and potential transfer to infants has also been investigated. []
  • Drug Interaction Studies: Researchers have used diacetolol to study potential drug interactions. Studies have examined how substances like grapefruit juice and hydralazine influence the pharmacokinetics of acebutolol and diacetolol. [, ] These findings are essential for optimizing treatment strategies and avoiding potential adverse events related to drug interactions.
  • Comparative Pharmacology: Diacetolol's pharmacological profile has been compared with other beta-blockers to understand its unique characteristics and potential advantages. [, ] Research has investigated its cardioselectivity, potency, and effects on different organ systems, such as the respiratory system. [, ]
Future Directions
  • Stereochemistry and Pharmacological Activity: Investigating the stereochemistry of diacetolol enantiomers and their individual contributions to its pharmacological activity. [, , , , , ]
  • Drug Delivery Systems: Exploring novel drug delivery systems for diacetolol to improve its bioavailability and therapeutic efficacy. []
  • Personalized Medicine: Investigating the influence of genetic polymorphisms on the pharmacokinetics and pharmacodynamics of diacetolol to develop personalized treatment strategies. []
  • Combination Therapy: Evaluating the efficacy and safety of diacetolol in combination with other therapeutic agents for treating cardiovascular diseases. []

Acebutolol

  • Compound Description: Acebutolol is a beta-adrenergic blocking agent used to treat hypertension, angina pectoris, and cardiac arrhythmias. It is marketed under the brand name Sectral®. Acebutolol is metabolized primarily by N-acetylation to diacetolol. [, , ]
  • Relevance: Acebutolol is the parent compound of diacetolol, meaning diacetolol is formed from the metabolism of acebutolol in the body. Both compounds exhibit beta-adrenergic blocking activity, although diacetolol is generally less potent. [, , , ]

Desamide Acebutolol (Metabolite I)

  • Compound Description: Desamide acebutolol is a minor metabolite of acebutolol formed via deamidation. []
  • Relevance: While not as pharmacologically active as diacetolol, desamide acebutolol represents another pathway of acebutolol metabolism. Understanding the formation and potential activity of different metabolites contributes to a complete pharmacokinetic profile for acebutolol and diacetolol. []

Celiprolol

  • Compound Description: Celiprolol is a beta-adrenergic blocking agent used as an internal standard in some high-performance liquid chromatography (HPLC) methods to quantify acebutolol and diacetolol in biological samples. []
  • Relevance: Though not structurally related to diacetolol, celiprolol's use as an internal standard highlights its distinct chromatographic behavior, allowing for accurate and simultaneous measurement of both acebutolol and diacetolol in biological samples. []

Propranolol

  • Compound Description: Propranolol is a non-selective beta-adrenergic blocking agent used to treat various cardiovascular conditions. It is highly lipophilic. [, , ]
  • Relevance: Propranolol serves as a comparator to diacetolol in studies investigating beta-blocking effects, particularly regarding cardioselectivity and membrane stabilizing activity. Its contrasting lipophilicity also helps elucidate structure-activity relationships within the class of beta-blockers. [, , ]

Bisoprolol

  • Compound Description: Bisoprolol is a beta-1 selective adrenergic blocking agent used to treat hypertension and heart failure. It exhibits balanced clearance through both hepatic and renal pathways. [, ]
  • Relevance: Comparing diacetolol with bisoprolol allows researchers to understand the differences between cardioselective and non-selective beta-blockers. Additionally, the contrasting pharmacokinetic profiles, particularly the balanced clearance of bisoprolol compared to the primarily renal clearance of diacetolol, provide valuable insights into their disposition and potential for drug interactions. [, ]

Atenolol

  • Compound Description: Atenolol is a hydrophilic, beta-1 selective adrenergic receptor antagonist used to treat hypertension. It is primarily eliminated unchanged by the kidneys. [, , ]
  • Relevance: Atenolol serves as a comparison point for diacetolol due to their shared hydrophilic nature and primary renal excretion. Similarities and differences in their pharmacodynamic and pharmacokinetic properties offer insights into structure-activity relationships and potential clinical implications for patients with renal impairment. [, , ]

Metoprolol

  • Compound Description: Metoprolol is a beta-1 selective adrenergic blocking agent primarily metabolized in the liver. It is known to exhibit a significant first-pass effect. [, , ]
  • Relevance: Comparing metoprolol and diacetolol helps highlight the differences in their metabolism and elimination pathways. Metoprolol's extensive first-pass metabolism contrasts with diacetolol's greater reliance on renal excretion. These differences are important when considering potential drug interactions and dosage adjustments in patients with hepatic or renal impairment. [, , ]

Nadolol

  • Compound Description: Nadolol is a non-selective beta-adrenergic blocking agent that is poorly absorbed and primarily eliminated unchanged in the urine. [, ]

Sotalol

  • Compound Description: Sotalol is a non-selective beta-adrenergic blocking agent primarily eliminated unchanged by the kidneys. Dosage adjustments are necessary in patients with renal impairment. []
  • Relevance: Both sotalol and diacetolol are primarily eliminated by the kidneys, highlighting the importance of renal function in their clearance. Comparing their pharmacokinetic profiles and dosage adjustments in renal impairment offers valuable insights for optimizing therapy with these drugs in patients with varying degrees of renal function. []

Carvedilol

  • Compound Description: Carvedilol is a non-selective beta-adrenergic blocking agent with additional alpha-1 blocking properties. It undergoes extensive metabolism in the liver. []
  • Relevance: Carvedilol's unique pharmacological profile, including its combined alpha- and beta-blocking effects, makes it a relevant comparison point for diacetolol. Studying their different receptor binding profiles and pharmacological activities contributes to a broader understanding of the therapeutic potential and limitations of each drug. []

Labetalol

  • Compound Description: Labetalol is a non-selective beta-adrenergic blocking agent with alpha-1 blocking activity. It is metabolized in the liver. [, ]
  • Relevance: Similar to carvedilol, labetalol’s combined alpha- and beta-blocking effects make it relevant to diacetolol. Comparing their pharmacological profiles helps researchers understand the potential advantages and disadvantages of each drug in different clinical settings. [, ]

Pindolol

  • Compound Description: Pindolol is a non-selective beta-adrenergic blocking agent with intrinsic sympathomimetic activity (ISA). [, ]
  • Relevance: Pindolol, like acebutolol, exhibits ISA. This shared characteristic makes pindolol a useful comparison point when investigating the clinical implications of ISA in beta-blockers, particularly regarding their effects on heart rate and cardiac output compared to diacetolol. [, ]

Verapamil

  • Compound Description: Verapamil is a calcium channel blocker used to treat hypertension, angina, and certain arrhythmias. []
  • Relevance: Although belonging to a different drug class, verapamil is relevant to diacetolol in the context of P-glycoprotein (P-gp) interactions. Studies investigating P-gp affinities provide insights into potential drug interactions and the role of transporter proteins in the absorption and disposition of both drugs. []

Gallopamil

  • Compound Description: Gallopamil is a calcium channel blocker with similar pharmacological activity to verapamil. []
  • Relevance: Like verapamil, gallopamil is relevant to diacetolol regarding their interaction with P-gp. Evaluating their affinities for this transporter protein contributes to a more comprehensive understanding of their pharmacokinetic profiles and potential for drug interactions. []

Omeprazole

  • Compound Description: Omeprazole is a proton pump inhibitor used to reduce gastric acid production. []
  • Relevance: Although belonging to a different drug class, omeprazole is relevant to diacetolol when considering P-gp interactions. Studies comparing their P-gp affinities help elucidate the role of transporter proteins in drug disposition and potential for drug interactions, especially when these drugs are co-administered. []

Nifedipine

  • Compound Description: Nifedipine is a dihydropyridine calcium channel blocker used to treat hypertension and angina. []
  • Relevance: While not directly structurally related, nifedipine is often co-administered with beta-blockers like acebutolol and diacetolol, particularly in fixed-dose combinations for treating hypertension. Understanding the pharmacokinetic interactions between nifedipine and diacetolol, especially in the context of liver disease, is crucial for optimizing therapy and minimizing potential adverse effects. []

Hydralazine

  • Compound Description: Hydralazine is a direct-acting vasodilator used to treat hypertension. It is known to affect the metabolism of some drugs. []
  • Relevance: Studying the effect of hydralazine on the pharmacokinetics of acebutolol and diacetolol helps determine potential drug interactions. The lack of significant interaction observed suggests that hydralazine is unlikely to clinically impact the disposition of acebutolol and its metabolite. []
  • Compound Description: Cimetidine is a histamine H2-receptor antagonist used to treat peptic ulcers. It is known to inhibit cytochrome P450 enzymes involved in drug metabolism. []
  • Relevance: Investigating the influence of cimetidine on the pharmacokinetics of acebutolol and diacetolol is essential for identifying potential drug interactions. Understanding how cimetidine affects the absorption, metabolism, and elimination of these drugs helps guide dosage adjustments and prevent adverse events when co-administered. []

Properties

CAS Number

22568-64-5

Product Name

Diacetolol

IUPAC Name

N-[3-acetyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetamide

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

InChI

InChI=1S/C16H24N2O4/c1-10(2)17-8-14(21)9-22-16-6-5-13(18-12(4)20)7-15(16)11(3)19/h5-7,10,14,17,21H,8-9H2,1-4H3,(H,18,20)

InChI Key

AWOGXJOBNAWQSF-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O

Solubility

Soluble in DMSO

Synonyms

acetyl acebutolol
diacetolol
diacetolol monohydrochloride
diacetolol, (+)-isomer
diacetolol, (+-)-isomer
diacetolol, monohydrochloride, (+-)-isomer
M and B 16,942
RS-1-(4-acetamido-2-acetylphenoxy)-2-hydroxy-3-isopropylaminopropane hydrochloride

Canonical SMILES

CC(C)NCC(COC1=C(C=C(C=C1)NC(=O)C)C(=O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.